molecular formula C8H9NO3 B8753363 Methyl (2-pyridinyloxy)acetate

Methyl (2-pyridinyloxy)acetate

Cat. No.: B8753363
M. Wt: 167.16 g/mol
InChI Key: HPIRYRBVHWWGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-pyridinyloxy)acetate (C₈H₉NO₃, molecular weight 167.16 g/mol) is an ester derivative of acetic acid featuring a 2-pyridinyloxy substituent. The compound consists of a methyl ester group linked to an acetate backbone, with a pyridine ring attached via an oxygen atom at the 2-position. This structure confers unique physicochemical properties, such as moderate polarity due to the pyridine ring’s electron-withdrawing nature and the ester’s hydrolytic sensitivity. The compound is primarily utilized in organic synthesis and pharmaceutical research as a building block for heterocyclic derivatives or bioactive molecules .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 2-pyridin-2-yloxyacetate

InChI

InChI=1S/C8H9NO3/c1-11-8(10)6-12-7-4-2-3-5-9-7/h2-5H,6H2,1H3

InChI Key

HPIRYRBVHWWGBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=CC=CC=N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl (2-pyridinyloxy)acetate with analogous esters containing pyridine, substituted aromatic, or heterocyclic moieties. Key differences in structure, synthesis, and applications are highlighted.

Structural Analogues
Compound Name Molecular Formula Key Structural Features Applications/Notes References
This compound C₈H₉NO₃ 2-pyridinyloxy group, methyl ester Intermediate for β-heteroaryl amino acids
Ethyl 2-(6-methylpyridin-2-yl)acetate C₁₀H₁₃NO₂ Ethyl ester, 6-methylpyridin-2-yl group Organic synthesis; higher lipophilicity
Methyl 2-(pyridin-2-ylamino)acetate C₈H₁₀N₂O₂ Pyridin-2-ylamino group, methyl ester Biochemical research; hydrogen bonding
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ Phenyl group, α-acetyl substitution Precursor for stimulant synthesis
Methyl 2-phenyl-2-(2-piperidyl)acetate C₁₄H₁₉NO₂ Piperidine ring, chiral center Medicinal chemistry; CNS activity

Key Observations :

  • Ethyl esters (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate) exhibit higher lipophilicity than methyl esters .
Physicochemical Properties
Property This compound Ethyl 2-(6-methylpyridin-2-yl)acetate Methyl 2-phenylacetoacetate
Molecular Weight 167.16 g/mol 179.21 g/mol 192.21 g/mol
Boiling Point Not reported ~180–200°C (estimated) 250–260°C (decomposes)
Solubility Soluble in DMSO, ethanol High in ethanol, low in water Low in water, high in acetone
Stability Hydrolytically sensitive Stable under anhydrous conditions Stable at low temperatures

Notes:

  • The pyridine ring enhances solubility in polar aprotic solvents (e.g., DMSO) compared to purely aliphatic esters like methyl acetate .
  • Hydrolytic instability of this compound necessitates careful storage (e.g., -20°C), similar to Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride .

Research Findings and Trends

  • Biological Activity : Pyridine-containing esters often demonstrate enhanced bioavailability compared to purely aromatic analogues, as seen in Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate, which is studied for its heterocyclic bioactivity .

Q & A

Basic Research Question

  • ¹H NMR : Look for the pyridinyl proton signals (δ 7.1–8.5 ppm), methoxy group (δ 3.7 ppm), and acetate methylene (δ 4.8–5.2 ppm).
  • IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O-C ether stretch at ~1250 cm⁻¹.
  • MS (EI) : Molecular ion peak at m/z 181 (C₈H₉NO₃) with fragmentation patterns confirming the pyridinyloxy and acetate moieties .

What computational models are suitable for predicting reaction kinetics and thermodynamics in the synthesis of this compound?

Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for nucleophilic substitution steps. Reactive distillation models (e.g., ASPEN Plus) optimize continuous processes by integrating reaction and separation dynamics. Kinetic parameter estimation via Arrhenius plots from experimental data (e.g., varying temperatures) refines rate constants .

Q. Example Table: DFT-Calculated Activation Energies

Reaction StepActivation Energy (kJ/mol)
Nucleophilic Attack85.3
Leaving Group Departure45.7

How can contradictory data on ester hydrolysis rates be resolved when studying this compound’s stability?

Advanced Research Question
Discrepancies in hydrolysis rates often stem from pH, solvent polarity, or trace metal ions. Systematic studies under controlled conditions (buffered solutions, inert atmospheres) isolate variables. For example:

  • Acidic Hydrolysis : Pseudo-first-order kinetics in 0.1M HCl at 25°C.
  • Basic Hydrolysis : Second-order kinetics in 0.1M NaOH.
    Use LC-MS to identify degradation products (e.g., 2-pyridinol and acetic acid). Statistical tools like ANOVA assess reproducibility .

What methodologies enable the application of this compound as a building block in drug delivery systems?

Advanced Research Question
The ester’s pyridinyl group facilitates coordination with metal ions (e.g., Fe³⁺, Cu²⁺), enabling nanoparticle synthesis for drug encapsulation. Functionalization via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces bioactive moieties. Stability studies in simulated biological fluids (PBS, pH 7.4, 37°C) assess release kinetics. In vitro assays (e.g., MTT) validate biocompatibility .

Advanced Research Question

  • Process Intensification : Microreactors reduce residence time, minimizing hydrolysis.
  • Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) reduce acid waste.
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate concentrations.
    Statistical optimization (e.g., DoE) identifies critical factors (pH, stirring rate) to suppress side reactions .

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